molecular formula C22H22N6O3 B6463135 2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2549052-45-9

2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6463135
CAS No.: 2549052-45-9
M. Wt: 418.4 g/mol
InChI Key: MZDSYJSSOZUSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one (CAS 2549052-45-9) is a complex heterocyclic compound with molecular formula C 22 H 22 N 6 O 3 and molecular weight of 418.45 g/mol . This research chemical features a distinctive molecular architecture incorporating benzoxazole, piperidine, pyrimidine, and methylpyrazole moieties connected through ether and ketone linkages, creating a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery research . The compound's structural complexity, with a topological polar surface area of 99.2 Ų and moderate lipophilicity (XLogP3: 1.9), suggests favorable membrane permeability characteristics . Key physical properties include a predicted density of 1.42±0.1 g/cm³ at 20°C and a predicted boiling point of 719.0±70.0°C . The presence of multiple hydrogen bond acceptors (count: 7) and no hydrogen bond donors contributes to its specific interaction profile with biological targets . RESEARCH APPLICATIONS: This compound serves as a valuable intermediate in pharmaceutical research, particularly for investigating kinase inhibition pathways and developing targeted therapies . The molecular framework is structurally analogous to compounds investigated for central nervous system targets, including orexin receptor antagonists, suggesting potential applications in sleep disorder and neurological disease research . The benzisoxazolyl component present in the structure represents a privileged scaffold in medicinal chemistry, frequently employed in the development of psychotropic agents and neurotransmitter modulators . SPECIFICATIONS: CAS Number: 2549052-45-9 ; Molecular Formula: C 22 H 22 N 6 O 3 ; Molecular Weight: 418.45 g/mol ; CID: 5318286 ; PubChem ID: 154884215 . INTENDED USE: This product is designated "For Research Use Only" and is specifically intended for laboratory research purposes. Not for diagnostic or therapeutic applications in humans or animals. Not for consumption or commercial use without proper authorization. Researchers should consult safety data sheets and implement appropriate handling precautions before using this compound.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-27-14-16(13-25-27)15-11-23-22(24-12-15)30-17-6-8-28(9-7-17)21(29)10-19-18-4-2-3-5-20(18)31-26-19/h2-5,11-14,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDSYJSSOZUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity. The presence of a benzoxazole moiety and a piperidine ring suggests potential interactions with various biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.36 g/mol

Structural Features

FeatureDescription
Benzoxazole RingContributes to bioactivity through π-stacking and hydrogen bonding interactions.
Piperidine RingEnhances solubility and facilitates receptor binding.
Pyrimidine DerivativeMay influence pharmacokinetics and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Modulation : The compound has shown potential as a modulator of various nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). Studies indicate that it may act as an agonist or antagonist depending on the cellular context .
  • Antimicrobial Properties : Preliminary studies have suggested that derivatives of benzoxazole exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity .
  • Antioxidant Activity : The presence of the benzoxazole moiety may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

Study 1: PPARγ Activation

A study investigating the activation of PPARγ by related compounds found that certain derivatives exhibited efficacy comparable to established agonists like rosiglitazone, but with fewer side effects such as fluid retention . This suggests that the compound may provide therapeutic benefits in managing conditions like type 2 diabetes without the associated risks.

Study 2: Antimicrobial Testing

Research conducted on various benzoxazole derivatives demonstrated that some compounds showed significant antibacterial activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the structure-activity relationship that influences efficacy .

Table of Biological Activities

Activity TypeObserved EffectReference
PPARγ AgonismComparable efficacy to rosiglitazone
AntimicrobialActive against Bacillus subtilis
AntioxidantScavenging free radicals

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, benzoxazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that related compounds effectively targeted specific signaling pathways involved in cancer proliferation and survival .

2. Neurological Disorders

The compound's piperidine component suggests potential applications in treating neurological disorders. Research into similar piperidine derivatives has revealed their efficacy as antipsychotic agents. These compounds interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder .

3. Antimicrobial Properties

Compounds containing benzoxazole rings have been documented for their antimicrobial activities. Studies show that these derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of a series of benzoxazole derivatives, including those structurally similar to the target compound. The results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells). The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting it could serve as a promising candidate for further development .

Case Study 2: Neurological Effects

In another investigation focusing on the neurological applications of piperidine-based compounds, researchers administered a related compound to animal models exhibiting symptoms of anxiety and depression. The results showed a marked improvement in behavioral tests, correlating with increased levels of serotonin and norepinephrine in the brain, indicating potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Motifs and Analogues

The compound’s structure integrates three critical moieties:

1,2-Benzoxazole: A bicyclic aromatic system with oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design.

Pyrimidine-Piperidine Linkage : The pyrimidine ring (substituted with a methyl-pyrazole group) connected via an ether bond to piperidine, a common scaffold in CNS-active molecules.

Pyrazole : A five-membered heterocycle with two adjacent nitrogen atoms, often used to modulate solubility and target selectivity.

Analogues Identified in Literature

(a) 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 130049-83-1)
  • Structural Differences: Replaces the benzoxazole with a 6-fluoro-1,2-benzisoxazole (introducing fluorine for enhanced lipophilicity and bioavailability). Substitutes the pyrimidine-pyrazole group with a pyrido-pyrimidinone system, which may alter kinase selectivity .
(b) Catechin Derivatives (e.g., Epigallocatechin Gallate, EGCG)
  • Structural Differences: Catechins are flavonoid-based polyphenols with a benzopyran core, lacking the benzoxazole and pyrimidine motifs. Focus on antioxidant properties rather than kinase modulation .
  • Functional Contrast : While the target compound is synthetic and likely designed for receptor interaction, catechins are natural products with radical-scavenging roles, highlighting divergent applications.

Table 1: Structural and Functional Comparison

Feature Target Compound 6-Fluoro-benzisoxazole Analogue Catechin Derivatives
Core Structure 1,2-Benzoxazole + pyrimidine-pyrazole 6-Fluoro-1,2-benzisoxazole + pyrido-pyrimidinone Benzopyran (flavonoid)
Key Substituents Methyl-pyrazole, piperidinyloxy Fluorine, methoxy, pyrido-pyrimidinone Gallate esters, hydroxyl groups
Potential Applications Kinase inhibition, GPCR modulation CNS-targeted therapies Antioxidant, metabolic health
Metabolic Stability High (benzoxazole) Enhanced (fluorine) Moderate (polar hydroxyl groups)

Methodological Considerations for Structural Analysis

  • Crystallographic Tools : Software suites like SHELX and CCP4 are widely used for resolving crystal structures of similar small molecules, enabling precise determination of bond angles and conformational flexibility .
  • Similarity Metrics : The Tanimoto coefficient and other binary similarity indices (e.g., Dice, Cosine) quantify structural overlap between compounds, though the target compound’s unique pyrimidine-pyrazole linkage may reduce similarity to traditional benzoxazole-based drugs .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with emphasis on aromatic regions (6–8 ppm for benzoxazole and pyrimidine protons) .
    • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
  • Crystallography :
    • X-ray diffraction : Single-crystal analysis using Stoe IPDS-II diffractometers (Mo-Kα radiation) for absolute configuration determination .
    • Refinement : SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .

How can solubility and solvent compatibility be optimized for in vitro assays?

Q. Basic

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v to avoid cytotoxicity) and aqueous buffers (PBS, pH 7.4) for dilution.
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility in hydrophobic cores .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust solvent ratios .

How do the benzoxazole and pyrazol-pyrimidine moieties influence structure-activity relationships (SAR)?

Q. Advanced

  • Benzoxazole : Enhances π-π stacking with aromatic residues in target proteins (e.g., kinases), improving binding affinity .
  • Pyrazol-pyrimidine : The methyl group on the pyrazole improves metabolic stability, while the pyrimidine’s nitrogen atoms facilitate hydrogen bonding with active-site residues .
  • SAR validation : Compare analogs (e.g., triazolopyrimidine vs. pyridopyrimidine cores) using enzymatic assays to quantify IC₅₀ shifts .

How can discrepancies in biological activity data across assays be resolved?

Q. Advanced

  • Assay standardization :
    • Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .
    • Validate cell-based vs. cell-free systems (e.g., ATP depletion in lysates may skew inhibition rates).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects and technical replicates .

What computational strategies predict binding affinity with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to screen against homology models of targets (e.g., PI3Kγ or MAPK pathways) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen-bond persistence .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy vs. ethyl groups) .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

  • Disorder handling : Use SHELXL’s PART and SIMU commands to model flexible piperidine or benzoxazole rings .
  • Twinned data : Employ the HKL-2 package for deconvoluting overlapping reflections in non-merohedral twins .
  • Hydrogen placement : Refine riding models for aromatic H atoms, but freely refine hydroxyl or amine hydrogens via difference Fourier maps .

How should researchers address contradictions in structural or activity data?

Q. Advanced

  • Multi-technique validation : Cross-validate NMR/X-ray structures with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Data transparency : Publish raw diffraction data (e.g., via Zenodo) and negative results to mitigate publication bias .
  • Meta-analysis : Aggregate data from analogs (e.g., triazolo[4,5-d]pyrimidines) to identify trends in functional group contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.